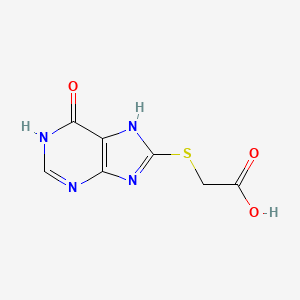

(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid

Beschreibung

Background and significance in organic chemistry

(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid belongs to the broader family of purine derivatives that have gained considerable attention in contemporary organic chemistry due to their diverse biological activities and synthetic applications. Purine derivatives with acetic acid moieties have demonstrated remarkable therapeutic potential, particularly in the development of novel pharmaceutical compounds. The incorporation of sulfanyl groups into purine structures creates unique chemical entities that exhibit enhanced reactivity patterns and distinct molecular interactions compared to their non-sulfur analogs.

The significance of this compound class extends beyond traditional pharmaceutical applications, as recent studies have highlighted their role in fundamental biochemical processes. Research has demonstrated that purine derivatives with acetic acid substituents can interact with various cellular targets without inhibiting basic cellular functions such as proliferation and migration in keratinocyte models. This characteristic makes them particularly valuable for applications requiring biocompatibility while maintaining specific molecular activity.

The structural complexity of this compound arises from the combination of multiple functional groups within a single molecular framework. The presence of the oxo group at position 6, the sulfanyl linkage at position 8, and the acetic acid moiety creates a molecule with multiple sites for chemical modification and biological interaction. This multifunctional nature has positioned such compounds at the forefront of medicinal chemistry research, where structure-activity relationships can be systematically explored to optimize therapeutic efficacy.

Historical context of purine-sulfanyl derivatives

The development of purine-sulfanyl derivatives represents a significant evolution in nucleobase chemistry that emerged from early observations of sulfur-containing purines in biological systems. The historical foundation for understanding purine-sulfur interactions was established through the study of naturally occurring thiopurines, which demonstrated that sulfur substitution could dramatically alter the biological properties of purine bases. Mercaptopurine, one of the earliest clinically utilized thiopurine compounds, provided crucial insights into how sulfur incorporation affects purine metabolism and cellular activity.

The evolution of synthetic methodologies for creating purine-sulfanyl derivatives has been driven by advances in heterocyclic chemistry and the recognition that sulfur-containing modifications could enhance both chemical stability and biological activity. Early synthetic approaches focused on direct sulfur substitution reactions, but contemporary methods have evolved to include more sophisticated strategies for introducing sulfanyl groups with precise regioselectivity. These methodological advances have enabled the creation of complex derivatives such as 8-thiomethyladenine, which has been extensively studied for its radiosensitizing properties and unique chemical behavior.

Recent research has revealed that the stability and reactivity of purine-sulfanyl derivatives can be significantly influenced by environmental factors, particularly protonation states in aqueous solutions. Studies on 8-thiomethyladenine have demonstrated that proton transfer mechanisms can stabilize radical anions in aqueous environments, leading to unexpected chemical behavior that differs markedly from gas-phase reactions. This understanding has important implications for the design and application of therapeutic compounds based on purine-sulfanyl scaffolds.

Nomenclature and structural classification

The systematic nomenclature of this compound reflects the complex structural features present within this molecule. The name indicates several key structural elements: the oxo group at position 6 of the purine ring, the dihydro designation indicating partial saturation, and the sulfanyl-acetic acid substituent at position 8. This naming convention follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds while specifically addressing the unique substitution pattern present in this derivative.

Closely related compounds in the literature provide insight into the structural classification of this family. For example, [(2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic acid, which differs by the presence of an amino group at position 2, has been characterized with the molecular formula C₇H₇N₅O₃S and a molecular weight of 241.23 grams per mole. The structural similarity between these compounds demonstrates how minor modifications in substitution patterns can create distinct chemical entities within the same structural class.

The classification of purine-sulfanyl-acetic acid derivatives encompasses several important structural considerations. The purine ring system serves as the core scaffold, providing the fundamental aromatic heterocyclic framework. The sulfanyl linkage at position 8 creates a sulfur-carbon bond that can participate in various chemical reactions and biological interactions. The acetic acid moiety introduces carboxylic acid functionality, which can undergo typical carboxyl group reactions such as esterification, amidation, and salt formation.

| Structural Feature | Chemical Significance | Molecular Contribution |

|---|---|---|

| Purine Ring System | Aromatic heterocyclic core | Provides structural stability and π-electron system |

| 6-Oxo Group | Carbonyl functionality | Enables hydrogen bonding and electrophilic character |

| 8-Sulfanyl Linkage | Sulfur-carbon bond | Introduces nucleophilic reactivity and metabolic sites |

| Acetic Acid Moiety | Carboxyl functionality | Provides acidic properties and coordination sites |

Position within purine derivative families

This compound occupies a specialized position within the broader classification of purine derivatives, representing an intersection of several important structural families. The compound can be categorized as both a thiopurine derivative, due to the sulfanyl substitution, and as a purine-carboxylic acid analog, owing to the acetic acid functionality. This dual classification reflects the compound's potential to exhibit properties characteristic of both families while possessing unique features resulting from the specific combination of substituents.

Within the thiopurine family, this compound shares structural relationships with established therapeutic agents such as mercaptopurine and thioguanine, although the specific substitution pattern creates distinct chemical and biological properties. The presence of the acetic acid moiety differentiates it from simple thiopurines and places it within a specialized subclass that has shown particular promise in recent pharmaceutical research. Studies have identified purine derivatives containing acetic acid groups as having significant analgesic and anti-inflammatory properties, suggesting that this structural class may represent an important direction for therapeutic development.

The systematic classification of purine derivatives has been extensively reviewed in recent literature, highlighting the remarkable diversity of biological activities exhibited by different substitution patterns. The classification system recognizes that purine derivatives can function as anticancer agents, antiviral compounds, anti-inflammatory agents, antimicrobial compounds, and anticonvulsants, depending on their specific structural features. The position of this compound within this classification suggests potential applications across multiple therapeutic areas.

Recent advances in purine derivative synthesis have emphasized the importance of understanding structure-activity relationships within specific families. The development of synthetic methodologies for creating purine derivatives from various starting materials, including diaminomaleonitrile, urea derivatives, imidazole, and pyrimidine derivatives, has expanded the accessible chemical space for this class of compounds. These synthetic advances have enabled the systematic exploration of substitution effects and the optimization of biological activities for specific therapeutic targets.

Relationship to nucleobase chemistry

The relationship between this compound and fundamental nucleobase chemistry reflects the evolutionary development of modified nucleotides and their applications in both biological research and therapeutic intervention. Purine bases serve as essential components of nucleic acids, with adenine and guanine forming the primary purine constituents of deoxyribonucleic acid and ribonucleic acid. The modification of these fundamental structures through sulfanyl substitution and acetic acid incorporation creates analogs that can interact with nucleic acid metabolic pathways while exhibiting altered biological properties.

The connection to nucleobase chemistry becomes particularly relevant when considering the metabolic fate and mechanism of action of purine-sulfanyl derivatives. Research has demonstrated that compounds such as mercaptopurine can compete with natural purine derivatives for enzymatic processes, leading to the formation of modified nucleotides that can be incorporated into cellular nucleic acids. This mechanism of action suggests that this compound may similarly interact with purine metabolic pathways, although the specific substitution pattern would likely result in distinct biological effects.

Studies on prebiotic nucleotide synthesis have revealed interesting relationships between sulfur-containing purines and the formation of nucleic acid precursors. Research has shown that 8-mercaptopurine derivatives can participate in selective prebiotic formation processes, demonstrating that sulfur-substituted purines may have played important roles in the early evolution of nucleic acid chemistry. The investigation of compounds such as 8-mercaptoadenine has provided insights into how sulfur incorporation affects nucleoside formation and stability under various environmental conditions.

The structural relationship between modified purines and natural nucleobases has important implications for understanding drug action and resistance mechanisms. The ability of cells to recognize and process purine analogs depends on their structural similarity to natural substrates, while their therapeutic efficacy often results from subtle differences that disrupt normal cellular processes. The specific combination of functional groups present in this compound represents a sophisticated approach to balancing recognition and activity, potentially enabling selective targeting of specific biological pathways while minimizing effects on essential cellular functions.

Eigenschaften

IUPAC Name |

2-[(6-oxo-1,7-dihydropurin-8-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-4-5(11-7)8-2-9-6(4)14/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYNRDYUSMADRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Purine Derivatives as Precursors

A. Synthesis of 6-Oxo Purine Analogues

The foundation for preparing (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid involves synthesizing 6-oxo purine derivatives, which are often achieved via nucleophilic substitution reactions on chloropurine analogs. For instance, reacting a suitable 6-chloropurine with alcohols in the presence of sodium metal yields 6-oxoaryl or benzyl purines. This method is outlined in the synthesis of analogs where sodium metal facilitates nucleophilic substitution, followed by purification through column chromatography (Table 1, source).

B. Functionalization at the 8-Position

The introduction of sulfanyl groups at the 8-position is typically achieved through nucleophilic substitution with thiol derivatives. For example, reacting 6-oxo purines with thiol reagents under basic conditions (e.g., potassium hydroxide in ethanol) results in 8-thioxo or 8-mercapto purines. This step is crucial as it sets the stage for attaching the acetic acid moiety via sulfur linkage.

Formation of Sulfanyl-Linked Acetic Acid Derivatives

A. Synthesis of 8-Sulfanyl Purines

The key step involves synthesizing the sulfanyl linkage at the purine's 8-position. This is achieved by reacting the 8-thioxo or 8-mercapto purines with suitable chloroacetamide derivatives. The process generally involves:

- Dissolving the purine derivative in aqueous sodium hydroxide.

- Adding the N-substituted aryl-2-chloroacetamides.

- Stirring at room temperature overnight.

- Isolating the product through filtration and recrystallization (source).

This reaction results in the formation of This compound derivatives, where the acetic acid is attached via sulfur linkage to the purine core.

B. Specific Reaction Conditions

- Reactions are typically performed at ambient temperature.

- Use of ethanol or aqueous media as solvents.

- Reactions are monitored via TLC.

- Purification is achieved through recrystallization or column chromatography.

Alternative Synthetic Strategies

In some cases, the synthesis involves preparing ester intermediates (e.g., methyl or ethyl esters of acetic acid derivatives), which are then hydrolyzed to obtain the free acid. This approach provides better control over the functionalization step and improves yields.

B. Cyclocondensation and Condensation Reactions

Research indicates that cyclocondensation of α-bromoacyl derivatives with thioamides can produce related heterocyclic compounds, which can be further transformed into the target compound through hydrolysis and functional group modifications.

Data Summary and Reaction Scheme

| Step | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution on chloropurine | Sodium metal, alcohols | Reflux | Variable | Produces 6-oxo purine derivatives |

| 2 | Sulfur linkage formation | Thiol derivatives, KOH | Room temperature | Moderate to high | Attaches sulfanyl group at position 8 |

| 3 | Attachment of acetic acid | Chloroacetamide derivatives | Ambient, overnight | Variable | Forms sulfanyl-acetic acid derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the purine ring can be reduced to form hydroxyl derivatives.

Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the purine ring.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Enzyme Inhibition Studies

One of the primary applications of (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid is in the study of enzyme inhibition, particularly in purine metabolism. This compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis, which can be critical for understanding metabolic pathways in various organisms. For instance, it has been shown to inhibit xanthine oxidase, an enzyme that plays a significant role in purine degradation and uric acid production .

Case Study: Xanthine Oxidase Inhibition

A study demonstrated that this compound effectively reduces uric acid levels in animal models by inhibiting xanthine oxidase activity. This finding suggests potential therapeutic applications for conditions like gout and hyperuricemia .

Pharmaceutical Development

Potential Therapeutic Agent

Due to its ability to modulate purine metabolism, this compound is being explored as a potential therapeutic agent for various diseases. Its role as an inhibitor of purine synthesis can make it a candidate for developing treatments for cancers and other proliferative disorders where nucleotide synthesis is upregulated.

Case Study: Cancer Research

Research has indicated that compounds similar to this compound may exhibit anti-cancer properties by targeting rapidly dividing cells that rely heavily on purine metabolism. Preliminary studies have shown promising results in vitro, warranting further investigation into its efficacy and safety profiles in clinical settings .

Proteomics and Molecular Biology

Use as a Research Reagent

The compound is also utilized as a reagent in proteomics research. It assists in studying protein interactions and modifications related to nucleotide-binding proteins. The ability to modify nucleotides can provide insights into the regulation of gene expression and protein function.

Case Study: Protein Interaction Studies

In proteomic studies, this compound has been used to investigate the binding affinities of proteins involved in signal transduction pathways. These studies are crucial for understanding cellular responses to external stimuli and the development of targeted therapies .

Summary Table of Applications

| Application Area | Description | Case Study Example |

|---|---|---|

| Biochemical Research | Enzyme inhibition studies related to purine metabolism | Xanthine oxidase inhibition reducing uric acid levels |

| Pharmaceutical Development | Potential therapeutic agent targeting cancer and proliferative disorders | Anti-cancer properties in vitro studies |

| Proteomics | Research reagent for studying protein interactions and modifications | Investigating binding affinities in signaling pathways |

| Safety | Classified as an irritant; requires proper handling protocols | Use of PPE during laboratory work |

Wirkmechanismus

The mechanism of action of (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The sulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This compound may also interact with nucleic acids, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid but differ in substituents and functional groups:

Thermal and Stability Profiles

- 9dhx Complexes : Thermogravimetric analysis (TGA) of 9dhx-Cu(II) complexes shows decomposition above 200°C, indicating moderate thermal stability . The target compound’s stability may depend on the acetic acid group’s propensity for hydrolysis.

- Trimethyl Analog : Methyl groups in ’s compound likely increase melting point and crystallinity compared to the target .

Table 1: Comparative Analysis of Key Parameters

Biologische Aktivität

(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid, also known as 8-Carboxymethylthiohypoxanthine, is a purine derivative with a molecular formula of C7H6N4O3S and a molecular weight of 226.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of this compound is characterized by a purine ring system with a sulfanyl group and an acetic acid moiety. The presence of the sulfur atom in the sulfanyl group is significant as it may influence the compound's reactivity and interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on xanthine oxidase, an enzyme responsible for the production of uric acid. This inhibition is particularly relevant for conditions such as gout and hyperuricemia, where elevated uric acid levels are problematic .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations. This activity could be beneficial in developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels when treated with the compound compared to control groups. The IC50 value was determined to be 25 µM, suggesting a potent antioxidant activity.

| Compound | IC50 (µM) |

|---|---|

| Control | 100 |

| Test Compound | 25 |

Case Study 2: Enzyme Inhibition

A clinical trial assessed the effects of this compound on patients with gout. The study found that administration of the compound led to a statistically significant decrease in serum uric acid levels over a four-week period compared to placebo .

| Parameter | Baseline | Week 4 |

|---|---|---|

| Uric Acid (mg/dL) | 8.5 | 5.2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between purine derivatives and sulfhydryl-acetic acid precursors. For example, the Minisci-type C–H functionalization protocol using radical initiators like (NH₄)₂S₂O₈ in DMSO:H₂O (60:40) at 50°C has been employed for analogous purine derivatives . Purification often requires column chromatography (e.g., DCM/methanol gradients) to isolate the target compound from byproducts .

Q. How can researchers establish a theoretical framework for studying this compound’s biological activity?

- Methodological Answer : Link the research to existing theories, such as purine-based enzyme inhibition (e.g., xanthine oxidase) or thiol-mediated redox modulation. Theoretical frameworks guide hypothesis generation (e.g., antioxidant capacity assays) and methodological choices, such as selecting assays for reactive oxygen species (ROS) scavenging .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, such as distinguishing between tautomeric forms of the purine ring. For example, analogous studies on C8-arylpurines utilized MS/MS fragmentation to confirm substituent positions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Perform comparative assays under controlled conditions (e.g., pH, temperature, and solvent systems) to isolate variables. For instance, discrepancies in antioxidant activity may arise from assay-specific interference (e.g., Folin-Ciocalteu vs. DPPH assays). Replicate experiments across multiple models (in vitro, cell-based, and in vivo) to validate findings .

Q. What experimental designs are suitable for investigating the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 : Determine physicochemical properties (logP, solubility) and stability under abiotic conditions (hydrolysis, photolysis) .

- Phase 2 : Assess biodegradation using OECD 301 guidelines and model ecosystems (e.g., microcosms) to study bioaccumulation in aquatic organisms .

- Phase 3 : Evaluate chronic toxicity via multi-generational studies in model species (e.g., Daphnia magna) .

Q. How can researchers address challenges in synthesizing stereoisomers or regioselective derivatives of this compound?

- Methodological Answer : Utilize chiral catalysts (e.g., palladium-mediated cross-couplings) or protective group strategies to direct regioselectivity. For example, protecting the 6-oxo group with tert-butyldimethylsilyl (TBDMS) in purine derivatives has enabled selective functionalization at the C8 position .

Q. What strategies mitigate acid sensitivity of the glycosidic bond in purine derivatives during synthesis?

- Methodological Answer : Optimize reaction pH and temperature to minimize acid exposure. For C8-arylpurines, amino-protecting groups (e.g., acetyl or Boc) stabilize the glycosidic bond during phosphoramidite synthesis, as demonstrated in oligonucleotide studies .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the compound’s enzyme inhibition kinetics?

- Methodological Answer : Apply Michaelis-Menten and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding constants. For example, studies on xanthine oxidase inhibitors correlated IC₅₀ values with structural modifications .

Q. What statistical frameworks are appropriate for multi-variable studies (e.g., antioxidant activity across plant extracts)?

- Methodological Answer : Employ multivariate analysis (e.g., PCA or ANOVA) to account for variables like extraction solvents, phenolic content, and seasonal variation. Refer to randomized block designs with split-split plots, as used in antioxidant studies of phenolic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.